molecular formula C29H16N4 B1588255 Tetrakis(4-cyanophenyl)methane CAS No. 121706-21-6

Tetrakis(4-cyanophenyl)methane

Cat. No.: B1588255
CAS No.: 121706-21-6
M. Wt: 420.5 g/mol
InChI Key: HXZGMLINTVQVPX-UHFFFAOYSA-N
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Description

Tetrakis(4-cyanophenyl)methane is an organic compound with the molecular formula C29H16N4 It is characterized by a central methane core bonded to four cyanophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(4-cyanophenyl)methane can be synthesized through several methods. One common approach involves the self-condensation of tetrakis(4-bromophenyl)methane using a Ni(0) catalyst via the Yamamoto type Ullmann cross-coupling reaction . Another method includes the microwave-assisted polymerization, which enhances porosity and shortens reaction time . Additionally, the ionothermal method, which uses molten solvents and catalysts, is also employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product, such as porosity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-cyanophenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Tetrakis(4-cyanophenyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrakis(4-cyanophenyl)methane involves its interaction with various molecular targets and pathways. In photodynamic therapy, for instance, its derivatives generate reactive oxygen species upon irradiation, leading to the destruction of targeted cells . The specific pathways and targets depend on the application and the functional groups present in the molecule.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high porosity and structural robustness, making it suitable for various advanced applications. Its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-[tris(4-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZGMLINTVQVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413092
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121706-21-6
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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